Boc-2,5-Dimethyl-L-Phenylalanine

Description

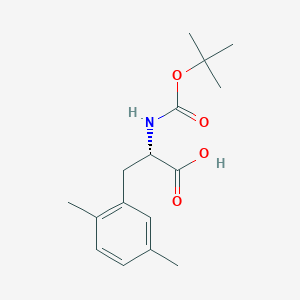

Boc-2,5-Dimethyl-L-Phenylalanine is a modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and methyl substituents at the 2- and 5-positions of the phenyl ring. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its steric and electronic properties, which influence peptide conformation, stability, and receptor interactions. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during solid-phase peptide synthesis (SPPS). For this reason, the following comparisons will focus on positional isomerism and general trends in substituted phenylalanine derivatives.

Properties

CAS No. |

261165-17-7 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

(2S)-3-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO4/c1-10-6-7-11(2)12(8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

InChI Key |

PPVVZJOGZZYNNT-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 2,5-dimethylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the phenyl ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The 2,5-dimethylphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Findings:

- Steric Effects : The 2,5-dimethyl isomer likely exhibits greater steric hindrance than the 3,5-isomer due to the ortho-methyl group. This could reduce coupling efficiency in SPPS but improve protease resistance in peptides .

- Solubility: The Boc-3,5-isomer dissolves in hexane and ethyl acetate . The 2,5-isomer may have lower solubility in nonpolar solvents due to disrupted symmetry.

- Thermal Stability : The 3,5-isomer’s melting point (106–110°C) suggests moderate stability. The 2,5-isomer’s melting point is hypothesized to be higher due to tighter crystal packing from ortho-methyl interactions.

Comparison with Other Substituted Phenylalanines

Boc-4-Methyl-L-Phenylalanine

- Substitution : Single methyl group at the para position.

- pKa : ~4.1 (higher than 3,5-isomer due to reduced electron-withdrawing effects).

- Applications : Preferred for studies requiring minimal steric interference.

Boc-2,4,6-Trimethyl-L-Phenylalanine

- Substitution : Three methyl groups (ortho and para positions).

- Steric Effects : Extreme hindrance, often used to probe steric thresholds in enzymatic binding pockets.

- Limitations : Poor solubility in most solvents, complicating synthetic workflows.

Research Implications and Limitations

The provided evidence highlights the importance of substitution patterns in designing peptide analogs. While Boc-3,5-Dimethyl-L-Phenylalanine offers balanced steric and solubility properties , the hypothetical 2,5-isomer could serve niche applications requiring rigidity or enhanced metabolic stability. However, the absence of experimental data for the 2,5-isomer necessitates further studies to validate these inferences.

Biological Activity

Boc-2,5-Dimethyl-L-Phenylalanine (Boc-Dmp) is an unnatural amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug development and receptor binding. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis of this compound

The synthesis of Boc-Dmp typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by methylation at the 2 and 5 positions of the phenylalanine backbone. This synthetic strategy allows for the creation of derivatives that can exhibit enhanced biological activities compared to their natural counterparts.

Synthesis Methodology

- Starting Materials : L-Phenylalanine is used as the starting material.

- Protection : The amino group is protected using Boc anhydride.

- Methylation : Methyl groups are introduced at the 2 and 5 positions via alkylation reactions.

- Purification : The final product is purified using techniques such as chromatography.

Biological Activity

Boc-Dmp has been studied for its interactions with various biological targets, particularly in the realm of opioid receptors. The compound has shown promising results in enhancing receptor affinities and modulating biological responses.

Opioid Receptor Interaction

Research indicates that Boc-Dmp can effectively replace natural amino acids in opioid peptides, resulting in compounds with improved binding affinities to μ-opioid receptors (MOR) while maintaining selectivity over δ-opioid receptors (DOR) and κ-opioid receptors (KOR). For instance, studies have reported:

- Binding Affinity : Enhanced binding affinities for MOR with Ki values ranging from 0.069 to 0.32 nM .

- Bioactivity : Increased bioactivity with IC50 values as low as 0.12 nM, indicating potent agonistic properties .

Antimicrobial Properties

In addition to its role in opioid receptor modulation, Boc-Dmp and its derivatives have been explored for their antimicrobial properties. The compound's structural modifications allow it to act against various bacterial strains by inhibiting critical enzymes involved in cell wall synthesis .

Case Studies

Several studies highlight the biological efficacy of Boc-Dmp:

- Study on Opioid Peptides :

- Antimicrobial Activity Assessment :

Data Tables

The following table summarizes key findings related to the biological activity of Boc-Dmp and its derivatives:

| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | μ-Opioid Receptor | 0.069 - 0.32 | 0.12 - 14.4 | Moderate against Gram-positive bacteria |

| Dmt Analogues | μ/δ-Opioid Receptors | Varies | Varies | Not assessed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.